Product packaging for 4,4-Dimethylazetidin-2-one(Cat. No.:CAS No. 4879-95-2)

4,4-Dimethylazetidin-2-one

Cat. No.: B2445039
CAS No.: 4879-95-2
M. Wt: 99.133
InChI Key: IGWGXZKGWFYOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4,4-Dimethylazetidin-2-one, a four-membered cyclic amide or β-lactam, serves as a valuable and versatile scaffold in organic synthesis and medicinal chemistry research. The strained azetidine ring system is a key structural motif for exploring new chemical space in drug discovery. This compound is particularly useful as a precursor for the synthesis of more complex 2-acylazetidine derivatives, which are found in biologically active molecules. For instance, such derivatives have been investigated as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), a significant target in therapeutic areas like diabetes, pain management, and cognitive enhancement . Research into novel synthetic methodologies often utilizes this core structure. Its applications include serving as a starting material in stereoselective addition reactions with organolithium reagents to create enantiomerically enriched compounds, which are critical for developing targeted therapeutics . Furthermore, azetidin-2-one derivatives, in general, demonstrate a broad spectrum of pharmacological activities in research settings, including antimicrobial, anticancer, and antioxidant properties, highlighting the potential of this core structure in developing new therapeutic agents . Key Identifiers: • CAS Number: 4879-95-2 • Molecular Formula: C5H9NO • Molecular Weight: 99.13 g/mol This product is intended for research purposes by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B2445039 4,4-Dimethylazetidin-2-one CAS No. 4879-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylazetidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-5(2)3-4(7)6-5/h3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWGXZKGWFYOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4879-95-2
Record name 4,4-dimethylazetidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Strategies for 4,4 Dimethylazetidin 2 One and Congeners

Fundamental Principles Governing Azetidin-2-one (B1220530) Ring Formation

The formation of the azetidin-2-one ring is governed by several key chemical principles, primarily centered around the creation of the cyclic amide structure. Two of the most fundamental and widely employed strategies are cycloaddition reactions and intramolecular cyclizations.

Cycloaddition Reaction Pathways for β-Lactam Synthesis

Cycloaddition reactions, particularly [2+2] cycloadditions, represent a powerful and convergent approach to the β-lactam core. The most renowned of these is the Staudinger ketene-imine cycloaddition, discovered by Hermann Staudinger in 1907. This reaction involves the formal [2+2] cycloaddition of a ketene (B1206846) with an imine to yield the corresponding β-lactam.

The mechanism of the Staudinger reaction is generally accepted to be a two-step process. The initial step involves a nucleophilic attack by the imine nitrogen on the carbonyl carbon of the ketene, leading to the formation of a zwitterionic intermediate. This is followed by a conrotatory electrocyclic ring closure of the 4π-electron system to form the four-membered azetidin-2-one ring. The stereochemical outcome of the reaction, particularly the cis/trans selectivity, is often dependent on the substituents on both the ketene and the imine, as well as the reaction conditions. Generally, (E)-imines tend to produce cis-β-lactams, while (Z)-imines favor the formation of trans-β-lactams.

For the synthesis of 4,4-dimethylazetidin-2-one, this would necessitate the use of dimethylketene, a highly reactive and prone-to-polymerization ketene, which can be generated in situ from isobutyryl chloride and a tertiary amine base. The reaction of dimethylketene with an appropriate imine would then yield the desired 4,4-dimethyl-substituted β-lactam.

Another notable cycloaddition approach is the Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. An important variation of this reaction, the Gilman-Speeter reaction, utilizes an imine instead of a carbonyl compound, leading directly to the formation of a β-lactam. In the context of this compound synthesis, this would involve the reaction of a zinc enolate of an α-bromo ester, such as ethyl α-bromoisobutyrate, with an imine. The resulting intermediate then undergoes intramolecular cyclization to afford the β-lactam ring.

Intramolecular Cyclization Approaches to Azetidin-2-one Scaffolds

Intramolecular cyclization provides a powerful alternative to cycloaddition reactions for the construction of the azetidin-2-one ring. These methods typically involve the formation of a key carbon-nitrogen or carbon-carbon bond in a precursor molecule that is already primed for ring closure.

A common strategy involves the cyclization of β-amino acids or their derivatives. For the synthesis of this compound, the precursor would be 3-amino-3-methylbutanoic acid. Activation of the carboxylic acid, for instance, by conversion to an acid chloride or through the use of coupling agents, followed by intramolecular nucleophilic attack by the amino group, can lead to the formation of the desired β-lactam.

Another approach is the intramolecular cyclization of β-haloamides. In this method, a suitably substituted β-haloamide undergoes an intramolecular nucleophilic substitution reaction, where the amide nitrogen displaces the halide to form the four-membered ring. For the synthesis of a 4,4-dimethyl substituted β-lactam, a precursor such as a 3-halo-3,3-dimethyl-substituted amide would be required. The Thorpe-Ingold effect, which describes the rate enhancement of cyclization reactions due to gem-disubstitution, would be expected to facilitate this ring-closing step.

Targeted Synthesis of this compound and its Structural Analogs

Building upon the fundamental principles, a number of targeted synthetic strategies have been developed for the preparation of this compound and its analogs, often with a focus on controlling stereochemistry and improving efficiency.

Stereo- and Enantioselective Synthetic Routes to Substituted Azetidin-2-ones

While this compound itself is achiral, the principles of stereoselective synthesis are crucial when preparing its substituted congeners where new stereocenters are generated. Asymmetric variants of the Staudinger reaction have been developed using chiral auxiliaries on either the ketene or the imine to induce diastereoselectivity. Chiral catalysts, including N-heterocyclic carbenes and planar-chiral nucleophiles, have also been employed to achieve enantioselective synthesis of β-lactams.

For 4,4-disubstituted azetidin-2-ones, a recently developed method involves the highly diastereoselective N-bromosuccinimide (NBS)-mediated cyclization of N-alkoxy α,β-unsaturated silyl imino ethers. This reaction provides rapid access to structurally diverse α-bromo N-alkoxy β-lactams, including a 4,4-dimethyl substituted derivative, which was obtained in a 78% yield nih.gov. This method introduces two functional handles (a C-Br and an N-O bond) that can be further elaborated, offering a versatile entry point to a range of complex β-lactams.

The following table summarizes the yield of the 4,4-dimethyl β-lactam derivative from the NBS-mediated cyclization.

ProductYield
4,4-Dimethyl β-lactam 2w78%

Palladium-Catalyzed Protocols in β-Lactam Scaffold Construction

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis, and their application to β-lactam formation is an active area of research. These methods often involve C-H activation and carbonylation reactions.

While specific examples for the direct palladium-catalyzed synthesis of this compound are not extensively documented in the readily available literature, general palladium-catalyzed methodologies for β-lactam synthesis are well-established. These include the carbonylation of amino acid derivatives and the intramolecular amination of C-H bonds. The application of these methods to precursors bearing the requisite 3,3-dimethyl substitution pattern represents a plausible, albeit underexplored, route to the target compound.

Photochemical Routes to Azetidin-2-one Systems, Including Norrish Type II Cyclizations

Photochemical reactions offer unique pathways for the construction of strained ring systems like azetidin-2-ones. The Norrish Type II reaction is a classic photochemical process that involves the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, leading to the formation of a 1,4-diradical. This diradical can then cyclize to form a cyclobutanol or, in the case of amides, a β-lactam.

For the synthesis of this compound via a Norrish Type II cyclization, a suitable precursor would be an N-substituted 3,3-dimethylacetoacetamide or a similar compound where a γ-hydrogen is available for abstraction by the excited ketone carbonyl. The resulting 1,4-diradical would then cyclize to form the this compound ring. While this approach is mechanistically feasible, specific examples dedicated to the synthesis of this compound are not prominently featured in the literature, which more broadly covers photochemical routes to various β-lactams.

Another photochemical approach involves the [2+2] photocycloaddition of alkenes and isocyanates. While not directly a route to this compound, it represents a fundamental photochemical strategy for β-lactam synthesis.

Transition Metal-Catalyzed Functionalization and Derivatization in Azetidin-2-one Synthesis

The derivatization of the azetidin-2-one scaffold is crucial for creating analogues with diverse properties. Transition metal-catalyzed reactions have become powerful tools for the functionalization of heterocyclic compounds, offering pathways to activate otherwise unreactive C-H bonds and forge new carbon-carbon and carbon-heteroatom bonds. nih.gov While direct C-H functionalization of this compound is a developing area, the principles established for other heterocycles are applicable.

Catalytic systems based on metals like palladium, copper, rhodium, and iron are central to these transformations. mdpi.commdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are industry standards for creating C-C bonds by coupling organic halides with various partners. mdpi.com These methods could be applied to halogenated azetidin-2-one precursors to introduce alkyl, alkenyl, or aryl groups. For instance, a bromo-substituted azetidinone could theoretically be coupled with an organoboron compound (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira) in the presence of a suitable palladium catalyst and ligand.

Copper-catalyzed reactions are particularly notable for the formation of C-N and C-O bonds. For example, the copper-catalyzed Ullmann condensation can be used to couple N-H or O-H containing compounds with organic halides. Furthermore, modern approaches have demonstrated the utility of copper catalysis in intramolecular ring closures to form strained heterocyclic systems. nih.gov

The table below summarizes key transition metal-catalyzed reactions and their potential for derivatizing the azetidin-2-one core.

Reaction TypeCatalyst (Example)Bond FormedPotential Application on Azetidin-2-one Scaffold
Suzuki CouplingPd(PPh₃)₄C-C (Aryl-Aryl)Introduction of aryl groups at a halogenated position.
Heck ReactionPd(OAc)₂C-C (Alkenyl-Aryl)Introduction of vinyl groups at a halogenated position.
Sonogashira CouplingPdCl₂(PPh₃)₂, CuIC-C (Alkynyl-Aryl)Introduction of alkyne functionalities.
C-H AminationRh₂(OAc)₄C-NDirect introduction of amino groups at a C-H bond.
Ullmann CondensationCuIC-N, C-ON-arylation or O-arylation of the azetidinone.

Development of Sustainable and Efficient Synthetic Protocols for Azetidin-2-ones

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pharmacologically important scaffolds like azetidin-2-ones, aiming to reduce environmental impact and improve efficiency. mdpi.com Traditional methods for synthesizing β-lactams, such as the Staudinger ketene-imine cycloaddition, often require harsh conditions, including long reaction times (12-16 hours), very low temperatures (-70 to -90°C), and the use of hazardous solvents, frequently resulting in modest yields of less than 70%. tandfonline.comresearchgate.net

To overcome these limitations, more sustainable and efficient protocols have been developed. These "green routes" often involve alternative energy sources or catalytic systems that minimize waste and energy consumption. mdpi.com Noteworthy advancements include sonication (the use of ultrasound) and optimized stirring methods in the presence of molecular sieves. tandfonline.comresearchgate.net These techniques facilitate the removal of water generated during the reaction, significantly shortening reaction times and improving yields. For example, syntheses that conventionally require over 12 hours of reflux can be completed in 20-30 minutes with sonication or 110-130 minutes by stirring, with yields often exceeding 80%. tandfonline.com

Microwave-assisted synthesis is another cornerstone of green chemistry, capable of dramatically reducing reaction times from hours to minutes while often increasing product yields. mdpi.com The development of solvent-free reaction conditions or the use of environmentally benign solvents like water or ionic liquids further contributes to the sustainability of these processes. mdpi.comnih.gov

The following table compares conventional and sustainable methods for the synthesis of the azetidin-2-one ring.

ParameterConventional MethodSustainable Method (Sonication)Sustainable Method (Stirring)
Reaction Time 12–16 hours tandfonline.comresearchgate.net20–30 minutes tandfonline.com110–130 minutes tandfonline.com
Temperature -70 to -90°C or reflux tandfonline.comresearchgate.netRoom TemperatureRoom Temperature
Yield < 70% tandfonline.com81–93% tandfonline.com81–93% tandfonline.com
Conditions Use of hazardous solvents, inert atmosphere may be required. tandfonline.comresearchgate.netUse of molecular sieves, often in greener solvents. tandfonline.comresearchgate.netUse of molecular sieves. tandfonline.com

Utility of this compound as a Precursor in Complex Molecule Synthesis

Beyond its intrinsic properties, the this compound ring is a valuable and versatile building block in organic synthesis. The inherent ring strain of the four-membered β-lactam makes it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity is the cornerstone of its utility as a synthetic intermediate, providing a reliable pathway to stereochemically defined β-amino acids and their derivatives. mdpi.com

The cleavage of the amide bond within the lactam ring by various nucleophiles transforms the cyclic structure into a linear one, incorporating the nucleophile and creating a β-amino acid scaffold. This transformation is of significant importance as β-amino acids are key components in numerous natural products, peptides, and pharmaceutical agents.

For instance, hydrolysis (using water or hydroxide) of this compound yields 3-amino-3-methylbutanoic acid. Similarly, alcoholysis with an alcohol (e.g., methanol (B129727) or ethanol) under acidic or basic conditions produces the corresponding β-amino ester, while aminolysis with an amine yields a β-amino amide. This strategy allows chemists to introduce a wide range of functionalities and build more complex molecular architectures starting from a relatively simple cyclic precursor. The gem-dimethyl group at the C4 position is retained throughout these transformations, providing a specific substitution pattern in the final product.

The table below illustrates the products generated from the ring-opening of this compound with different nucleophiles.

NucleophileReagent ExampleProduct ClassSpecific Product Name
Water / Hydroxide (B78521)H₂O / NaOHβ-Amino Acid3-Amino-3-methylbutanoic acid
AlcoholCH₃OH / H⁺β-Amino EsterMethyl 3-amino-3-methylbutanoate
AmineNH₃β-Amino Amide3-Amino-3-methylbutanamide
ThiolC₂H₅SH / NaHβ-Amino ThioesterS-Ethyl 3-amino-3-methylbutanethioate

Chemical Reactivity and Transformation Mechanisms of 4,4 Dimethylazetidin 2 One

Ring-Opening Reactions of the Azetidin-2-one (B1220530) Nucleus

The strained four-membered ring of azetidin-2-ones is prone to cleavage by a variety of reagents, a reaction central to the biological activity of β-lactam antibiotics and their utility as synthetic intermediates. nih.gov Due to significant ring strain, β-lactams are more readily hydrolyzed than their linear amide counterparts. wikipedia.org This reactivity stems from the reduced amide resonance stabilization within the constrained ring, which makes the carbonyl carbon more electrophilic and ketone-like. wikipedia.orgyoutube.com

Ring-opening can be initiated by nucleophilic attack on the carbonyl carbon, leading to the cleavage of either the C2-N1 bond (acyl-nitrogen bond) or the C4-N1 bond. The most common pathway is the cleavage of the acyl-nitrogen bond, which is facilitated under both acidic and basic conditions, as well as by enzymatic catalysis (e.g., by β-lactamases). researchgate.netnih.gov The process typically involves the formation of a tetrahedral intermediate which then collapses, breaking the endocyclic C-N bond. researchgate.net Reductive conditions can also lead to ring fission. For instance, treatment of 4-(haloalkyl)azetidin-2-ones with lithium aluminium hydride (LiAlH4) results in the 1,2-fission of the β-lactam ring to produce γ-amino alcohols. amazonaws.com

Reaction Type Reagents/Conditions Product Type Mechanism Notes
Alkaline Hydrolysis Aqueous base (e.g., NaOH, KOH)β-Amino acid saltNucleophilic attack by hydroxide (B78521) on the carbonyl carbon, followed by ring opening.
Acidic Hydrolysis Aqueous acid (e.g., HCl, H2SO4)β-Amino acidProtonation of the carbonyl oxygen activates the ring for nucleophilic attack by water.
Reductive Cleavage Lithium Aluminium Hydride (LiAlH4)γ-Amino alcoholReduction of the carbonyl followed by cleavage of the C2-N1 bond. amazonaws.com
Enzymatic Hydrolysis β-Lactamase enzymesInactivated β-amino acidCatalytic hydrolysis via an acyl-enzyme intermediate. nih.gov

Stereochemical Aspects of Azetidin-2-one Chemical Transformations

The stereochemistry of the azetidin-2-one ring is a critical factor in its synthesis and subsequent reactions, particularly for its biological applications. researchgate.net The most prevalent method for constructing the β-lactam ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition. wikipedia.orgwikipedia.org The stereochemical outcome of this reaction—specifically the relative configuration of substituents at the C3 and C4 positions—is determined during the ring-closure step of a zwitterionic intermediate formed after the initial nucleophilic attack of the imine nitrogen on the ketene (B1206846). researchgate.netorganic-chemistry.org

For 4,4-dimethylazetidin-2-one, the C4 position is prochiral and not a stereocenter. Therefore, stereochemical considerations primarily apply to the C3 position, which can be chiral depending on the ketene used in the synthesis. The stereoselectivity of the Staudinger reaction can be influenced by several factors, including the structure of the reactants, the solvent, and the reaction temperature. researchgate.netmdpi.com For instance, the reaction of an aromatic imine with acetoxyacetyl chloride can selectively produce trans-adducts, while different conditions may yield the cis-isomer. mdpi.com While the gem-dimethyl group at C4 prevents chirality at that position, it can exert steric influence on reactions occurring at the adjacent C3 position, potentially directing the approach of reagents and influencing the diastereoselectivity of transformations on a C3-substituted ring.

Functional Group Interconversions on the this compound Core

The this compound core contains a reducible amide functional group. The outcome of the reduction is highly dependent on the choice of reducing agent. Strong, unhindered hydrides like lithium aluminium hydride (LiAlH4) typically effect the complete reduction of the carbonyl group along with the cleavage of the C2-N1 bond, leading to ring-opened γ-amino alcohols. amazonaws.com In contrast, bulkier reducing agents, such as diisobutylaluminium hydride (DIBAL), have been shown to selectively reduce the amide carbonyl of a main-chain polymer containing 2-azetidinone moieties to the corresponding azetidine (B1206935) without ring cleavage. This transformation converts the lactam into a cyclic amine, opening up further functionalization pathways.

The alkyl framework of this compound, including the gem-dimethyl group, is generally resistant to oxidation under standard conditions. Oxidative transformations would typically require the presence of other functional groups on the ring or its substituents.

The reactivity of this compound in substitution reactions occurs primarily at the nitrogen atom or, in derivatives, at the C4 position.

Electrophilic Substitution at Nitrogen: The proton on the nitrogen atom is acidic and can be removed by a base to form an amide anion. This anion is a potent nucleophile and can react with various electrophiles in N-alkylation or N-acylation reactions. google.comresearchgate.net This is a common strategy for introducing a wide range of substituents onto the β-lactam nitrogen. The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and alkylating agent. beilstein-journals.org

Nucleophilic Substitution at Carbon: Nucleophilic substitution directly on the unsubstituted C4 position of this compound is not feasible. However, if a suitable leaving group (such as an acetoxy or halo group) is present at the C4 position in a derivative, this position becomes susceptible to nucleophilic attack. masterorganicchemistry.com These reactions are crucial for the synthesis of many biologically active β-lactams.

Carbon-carbon bond formation is fundamental to the synthesis and functionalization of the this compound scaffold.

Cycloadditions: The primary method for constructing the azetidin-2-one ring itself is the Staudinger [2+2] cycloaddition between a ketene and an imine. wikipedia.orgorganic-chemistry.org This reaction forms the C3-C4 and the C2-N1 bonds of the ring in a stepwise manner.

Cross-Couplings and Radical Reactions: While the parent this compound is not directly amenable to standard cross-coupling reactions, its derivatives can be employed in such transformations. For example, C-C bonds can be formed at the C4 position through intermolecular radical coupling reactions, using a C4-substituted β-lactam as a precursor. rsc.org Functionalization at the C3 position can also be achieved by generating an enolate anion, which can then react with carbon electrophiles.

Mechanistic Investigations of this compound Chemical Reactions

Mechanistic studies provide insight into the reactivity of the β-lactam ring. The high reactivity is attributed to a combination of ring strain and decreased amide stabilization. wikipedia.org

Ring-Opening Mechanism: The hydrolysis of β-lactams, whether catalyzed by acid, base, or enzymes, proceeds through a nucleophilic acyl substitution pathway. masterorganicchemistry.comyoutube.com The reaction involves the formation of a tetrahedral intermediate at the carbonyl carbon. researchgate.netresearchgate.net The subsequent collapse of this intermediate leads to the cleavage of the strained C2-N1 amide bond. osti.gov

Staudinger Cycloaddition Mechanism: It is widely accepted that the Staudinger synthesis of β-lactams is a two-step process. nih.gov The reaction initiates with a nucleophilic attack from the imine nitrogen onto the central carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgorganic-chemistry.org This is followed by a conrotatory electrocyclic ring closure of the intermediate to form the four-membered β-lactam ring. nih.govresearchgate.net The stereochemical outcome is determined by the kinetics of this ring-closing step relative to the potential for isomerization of the intermediate. organic-chemistry.org

Biological Activities and Pharmacological Implications of 4,4 Dimethylazetidin 2 One Derivatives

Antimicrobial Potential and Structure-Activity Relationships

Azetidin-2-one (B1220530) derivatives are renowned for their antimicrobial properties. The strained four-membered ring is key to their biological activity, and modifications at various positions on the ring allow for the tuning of their spectrum of activity and potency.

The β-lactam core is fundamental to antibiotics that target a wide array of bacteria. nih.gov Synthetic derivatives of azetidin-2-one have demonstrated efficacy against both Gram-positive and Gram-negative pathogens. For instance, certain novel thiazolidinone-linked ciprofloxacin hybrids, which contain a related heterocyclic structure, have shown excellent activity against Staphylococcus aureus, with some compounds exhibiting a minimum inhibitory concentration (MIC) significantly lower than the parent ciprofloxacin. nih.gov Other studies on different series of related 4-thiazolidinone derivatives have also reported moderate to good antimicrobial activity against a panel of bacteria including Pseudomonas fluorescens and Staphylococcus aureus. nih.gov

The antibacterial effectiveness is highly dependent on the nature and position of substituents on the aromatic rings attached to the core structure. mdpi.com For example, studies on certain 5-benzylidene-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones revealed that a p-nitro derivative was the most potent against tested bacterial strains, being up to six times more effective than ampicillin. mdpi.com

Table 1: Antibacterial Activity of Selected Azetidin-2-one and Related Heterocyclic Derivatives
Compound ClassTarget Organism(s)Observed ActivityReference
1-β-[(N-benzenesulphonyl/tosyl)...]propionylamido-3-chloro-4-(4-substituted)phenyl-azetidin-2-onesEscherichia coliSome compounds exhibited moderate to significant activity. nih.gov
Ciprofloxacin/thiazolidine-2,4-dione hybridsS. aureus ATCC 6538MICs as low as 0.02 µM, more potent than ciprofloxacin. nih.gov
Ciprofloxacin/thiazolidine-2,4-dione hybridsMRSA AUMC 261MIC values as low as 5 nM for some derivatives. nih.gov
Substituted 4-thiazolidinonesP. fluorescens, S. aureusMICs in the range of 100–400 µg/mL. nih.gov
p-Nitro substituted 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-oneVarious bacteriaBacteriostatic activity at 43.3–86.7 µM; 6 times more potent than ampicillin. mdpi.com

In addition to antibacterial action, various azetidin-2-one derivatives and related heterocycles like thiazolidinones have been evaluated for antifungal potential. Studies have shown that these compounds can exhibit significant activity against pathogenic fungi. For example, a series of synthesized azetidin-2-ones demonstrated notable antifungal effects against Colletotrichum capsici, with activity comparable to the standard drug fluconazole. nih.gov Similarly, other research has documented the antifungal properties of related compounds against species like Aspergillus niger and Candida albicans. nih.govresearchgate.net The conversion of intermediate Schiff bases into azetidinones has been shown to noticeably enhance antifungal activity in certain series of compounds. nih.gov

Table 2: Antifungal Activity of Selected Azetidin-2-one and Related Derivatives
Compound ClassTarget Organism(s)Observed ActivityReference
Azetidinone derivatives (4a-x)Colletotrichum capsiciSignificant activity, comparable to fluconazole. nih.gov
Azetidinone derivatives (general)Aspergillus nigerSome compounds showed moderate to significant activity. nih.gov
4-Thiazolidinone derivativesCandida albicansPromising results observed in in-vitro screening. researchgate.net
Substituted 4-thiazolidinonesFungal strainsMarked antimicrobial activity with MICs of 100–400 µg/mL. nih.gov
Pyrazol-4-thiazolidinone hybrid (Les-6490)Saccharomyces cerevisiaeWeak activity with a Minimum Inhibitory Concentration (MIC) of 820 μM. mdpi.com

The primary mechanism of antibacterial action for β-lactam compounds, including azetidin-2-one derivatives, is the inhibition of bacterial cell wall synthesis. nih.gov These antibiotics are structural analogs of the D-alanyl-D-alanine terminal dipeptide of the peptidoglycan strands that form the bacterial cell wall. nih.gov They act as suicide substrates for Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases essential for cross-linking these peptidoglycan chains. mdpi.com

The azetidin-2-one binds to the active site serine residue of a PBP, forming a stable, covalent acyl-enzyme complex. mdpi.com This acylation inactivates the enzyme, preventing it from catalyzing the final transpeptidation step of peptidoglycan biosynthesis. The resulting disruption of cell wall integrity leads to cell lysis and bacterial death. nih.gov Non-β-lactam inhibitors have also been developed that target PBPs, highlighting the continued importance of this pathway as an antibacterial target. nih.gov

The most significant mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes. nih.govmdpi.com These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. mdpi.com β-lactamases are categorized into four molecular classes (A, B, C, and D). nih.gov

The primary strategy to combat this form of resistance is the combination of a β-lactam antibiotic with a β-lactamase inhibitor (BLI). mdpi.comnih.gov These inhibitors are designed to be preferentially attacked by the β-lactamase, thereby protecting the antibiotic partner.

Classic Inhibitors : First-generation inhibitors like clavulanic acid, sulbactam, and tazobactam are themselves β-lactam derivatives. They are effective against many Class A enzymes but have less effect on Class C and are inactive against Class B (metallo-β-lactamases) and most Class D enzymes. nih.gov

Novel Non-β-Lactam Inhibitors : Newer agents like avibactam and vaborbactam are based on non-β-lactam structures. Avibactam, for example, has a broader spectrum of inhibition that includes Class A, Class C, and some Class D enzymes like KPC carbapenemases. mdpi.comnih.gov However, even these newer inhibitors are not effective against metallo-β-lactamases (MBLs), which remain a significant clinical challenge. nih.gov

Antineoplastic and Cytotoxic Evaluations of Azetidin-2-one Analogs

The azetidin-2-one scaffold has also been investigated as a source of potential anticancer agents. Numerous studies have reported the cytotoxic effects of novel derivatives against a variety of human cancer cell lines. The mechanism of action often involves the induction of apoptosis (programmed cell death) and interference with the cell cycle. mdpi.comnih.gov

For example, a series of isatin-based thiazolidin-4-one derivatives showed potent activity against liver (HepG2), breast (MCF-7), and colon (HT-29) cancer cell lines, with some compounds showing efficacy comparable to the standard drug doxorubicin. mdpi.com Other studies on pyrazolylmethylene-2-thioxoimidazolidin-4-ones found that specific derivatives could significantly induce apoptosis and cause cell growth arrest in androgen-sensitive prostate cancer cells (LNCaP). nih.gov The design of anticancer agents based on these heterocyclic cores remains an active and important area of research. nih.gov

Table 3: Cytotoxic Activity of Selected Azetidin-2-one Related Derivatives
Compound ClassCell LineObserved Activity (IC50)Reference
Isatin-based thiazolidin-4-one (Compound 28b)HepG2 (Liver)4.97 µM mdpi.com
Isatin-based thiazolidin-4-one (Compound 28b)MCF-7 (Breast)6.11 µM mdpi.com
Isatin-based thiazolidin-4-one (Compound 28b)HT-29 (Colon)4.23 µM mdpi.com
Thiazolidinone-phenylaminopyrimidine hybrid (Compound 21e)MCF-7 (Breast)1.003 µM mdpi.com
Thiazolidinone-phenylaminopyrimidine hybrid (Compound 21a)A549 (Lung)0.72 µM mdpi.com
Pyrazolylmethylene-2-thioxoimidazolidin-4-one (Compounds 3i, 3k)LNCaP (Prostate)5.22 - 11.75 µM nih.gov

Anti-inflammatory and Immunomodulatory Profiles of Azetidin-2-one Structures

Derivatives of azetidin-2-one and structurally related thiazolidin-4-ones have demonstrated significant anti-inflammatory and immunomodulatory activities. nih.govmdpi.commdpi.com These properties suggest their potential use in treating chronic inflammatory diseases.

The anti-inflammatory action can be mediated through various mechanisms. For instance, a novel pyrrole derivative, structurally inspired by NSAIDs, was shown to exhibit potent anti-inflammatory effects in a rat model of paw edema. Its activity was linked to the suppression of the pro-inflammatory cytokine TNF-α and a marked elevation of the anti-inflammatory cytokine TGF-β1, indicating a distinct immunomodulatory mechanism. nih.govmdpi.com

Other studies have shown that polyphenols, another class of compounds, regulate immunity by interfering with immune cell function, the synthesis of pro-inflammatory cytokines, and gene expression. nih.gov They can inactivate key inflammatory signaling pathways such as NF-κB and modulate mitogen-activated protein kinase (MAPK) pathways. nih.gov A novel 4-thiazolidinone derivative, Les-6490, was found to have a potential prebiotic effect with an indirect anti-inflammatory action by increasing the abundance of anti-inflammatory microorganisms in the gut microbiota. mdpi.com This highlights the diverse mechanisms through which these heterocyclic compounds can modulate inflammatory responses.

Exploration of Other Therapeutic Applications

Antitubercular Activity Research

The azetidin-2-one ring is a core component of β-lactam antibiotics, and its derivatives are being investigated for activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. The emergence of multidrug-resistant Mtb strains necessitates the development of novel therapeutics.

Research into azetidin-2-one analogues has identified compounds with significant antitubercular potential. In one study, specific derivatives demonstrated moderate to good activity against the Mtb H(37)Rv strain. nih.gov Notably, two compounds from this series, designated 4f and 4g, exhibited potent minimum inhibitory concentration (MIC) values of 1.56 µg/mL and 0.78 µg/mL, respectively. nih.gov Further investigation revealed that the substitution of a chloro group on the aryloxy acid component of the molecule appeared to enhance this antimycobacterial activity. nih.gov

In a separate line of research, a series of spirocyclic azetidines, which incorporate the azetidine (B1206935) ring into a more complex, rigid structure, were synthesized and tested. Many of these compounds showed high in vitro activity against M. tuberculosis. mdpi.com Specifically, derivatives featuring a p-halogen-phenyl substituent, such as compounds 3f and 3l, demonstrated the most potent activity, with MIC values that were superior to the standard antitubercular drug isoniazid. mdpi.com

Compound/Derivative SeriesTarget OrganismObserved Activity (MIC)
Azetidin-2-one analogue (4g)M. tuberculosis H(37)Rv0.78 µg/mL
Azetidin-2-one analogue (4f)M. tuberculosis H(37)Rv1.56 µg/mL
Spirocyclic azetidine (3f, 3l)M. tuberculosis H(37)RvExceeded activity of Isoniazid

Antioxidant Properties and Radical Scavenging Capabilities

Oxidative stress, resulting from an imbalance of free radicals and antioxidants, is implicated in the pathology of numerous diseases. Consequently, compounds with antioxidant and radical scavenging capabilities are of significant therapeutic interest. While direct studies on 4,4-dimethylazetidin-2-one are limited, research on related heterocyclic structures suggests that this chemical class may possess antioxidant potential.

For instance, studies on thiazole and thiazolidinone derivatives have identified compounds with significant radical scavenging activity. researchgate.net In one investigation, certain 2,4-dichlorothiazolyl thiazolidine-2,4-dione derivatives demonstrated strong scavenging capacity against the 2,2-diphenyl-1-picrylhydrazyl (DPPH) stable free radical at a concentration of 10⁻³M. researchgate.net Another study focusing on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified two compounds, 3g and 3h, with promising DPPH radical scavenging activity of 70.6% and 73.5% respectively at a 10 µM concentration, comparable to the standard antioxidant Trolox (77.6%). mdpi.com

Furthermore, research has been conducted to develop dual-acting ligands that combine histamine H3 receptor affinity with antioxidant properties. One such study produced a compound (designated 16) that significantly reduced free radical levels, showing 50–60% of the activity of ascorbic acid in a DPPH assay. nih.gov These findings from related molecular scaffolds highlight the potential for azetidin-2-one derivatives to be developed as agents that can mitigate oxidative stress. researchgate.netmdpi.comnih.gov

Compound ClassAssayObserved ActivityConcentration
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3h)DPPH Radical Scavenging73.5%10 µM
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one (3g)DPPH Radical Scavenging70.6%10 µM
Piperazine Derivative (16)DPPH Radical Scavenging50-60% of Ascorbic Acid Activity100 µM
2,4-dichlorothiazolyl thiazolidine-2,4-dioneDPPH Radical ScavengingStrong Activity10⁻³ M

Modulatory Effects on G-Protein Coupled Receptors (e.g., Histamine H3 Receptor Agonism)

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major targets for drug development. nih.govnih.gov The histamine H3 receptor (H3R), a GPCR found predominantly in the central nervous system, acts as an autoreceptor to modulate the synthesis and release of histamine and as a heteroreceptor to influence the release of other key neurotransmitters like acetylcholine. semanticscholar.org As such, H3R antagonists and inverse agonists are being investigated for treating various central nervous system diseases. semanticscholar.orgnih.gov

A significant finding in this area involves a derivative containing a 4,4-dimethyl substitution. A study on 4,5-dihydropyridazin-3-one derivatives as H3R inverse agonists identified 4,4-dimethyl-6-{4-[3-((R)-2-methyl-pyrrolidin-1-yl)-propoxy]-phenyl}-4,5-dihydro-2H-pyridazin-3-one (compound 22) as a lead candidate. nih.gov This compound demonstrated potent functional H3R antagonism in vivo. nih.gov The modification of the core structure to include the 4,4-dimethyl moiety was a key step in blocking in vivo metabolism, leading to a more robust pharmacological profile. nih.gov This research underscores the potential of incorporating the 4,4-dimethyl structural motif in the design of potent and selective modulators of GPCRs like the histamine H3 receptor.

Influence on Metabolic Pathways and Cellular Processes (e.g., Glucose Uptake)

Modulating metabolic pathways is a key strategy for treating diseases like type 2 diabetes. While direct evidence linking this compound derivatives to glucose metabolism is not widely documented, the therapeutic effects of structurally related heterocyclic compounds, particularly thiazolidinediones (TZDs), are well-established.

TZDs are a class of drugs known to improve insulin-stimulated glucose uptake and metabolism. A study examining the effects of TZD treatment in patients with type 2 diabetes found significant improvements in several metabolic parameters. nih.gov Treatment improved insulin-stimulated glucose uptake from 17.1 to 26.4 µmol/kg·min and enhanced insulin-stimulated glycogen synthesis from 4.8 to 13.4 µmol/kg·min. nih.gov Furthermore, TZDs potentiated the insulin-induced suppression of lipolysis. nih.gov These effects are largely attributed to their action on adipose tissue. nih.gov The established role of the TZD scaffold in modulating glucose and lipid metabolism provides a rationale for investigating whether azetidin-2-one derivatives could be designed to exert similar effects on cellular metabolic processes.

Metabolic ParameterPre-Treatment Value (µmol/kg·min)Post-TZD Treatment Value (µmol/kg·min)Change
Insulin-Stimulated Glucose Uptake17.126.4+54%
Insulin-Stimulated Glycogen Synthesis4.813.4+179%

Investigation in Neurological Disorder Treatment Paradigms

The development of neuroprotective agents is critical for addressing complex neurological disorders such as Alzheimer's disease and neuroinflammation-related conditions. Research into heterocyclic compounds has identified derivatives with promising neuroprotective properties, suggesting a potential avenue for the investigation of azetidin-2-one derivatives.

Studies on thiazolidine-2,4-dione derivatives have demonstrated significant neuroprotective effects in both in vitro and in vivo models. One synthesized derivative, (E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C), was shown to reduce the expression of phosphorylated Tau (p-Tau), a key pathological marker in Alzheimer's disease. nih.gov In animal models, TZ4C enhanced memory function in rats with scopolamine-induced memory impairment and decreased the activity of acetylcholinesterase (AChE). nih.gov

In a different study, another thiazolidin-4-one derivative, 2-(4-(methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one (DS12), showed protective effects against lipopolysaccharide (LPS)-induced neuroinflammation in mice. nih.gov Treatment with DS12 effectively mitigated memory impairment, oxidative stress, and alterations in the cholinergic system caused by the neuroinflammatory challenge. nih.gov These findings highlight the potential of related heterocyclic scaffolds to modulate key pathways involved in neurodegeneration and neuroinflammation, providing a strong basis for the future exploration of this compound derivatives in paradigms for treating neurological disorders.

CompoundModelObserved Neuroprotective Effect
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C)Scopolamine-induced memory impairment in ratsEnhanced memory function, decreased AChE activity
(E)-5-(4-chlorobenzylidene)-3-(2-oxo-2-phenylethyl)thiazolidine-2,4-dione (TZ4C)SH-SY5Y cell lineReduced expression of p-Tau, HSP70, and cleaved caspase-3
2-(4-(methylthio)phenyl)-3-(3-(piperidin-1-yl)propyl)thiazolidin-4-one (DS12)LPS-induced neuroinflammation in miceMitigated memory impairment, oxidative stress, and cholinergic system alterations

Computational Chemistry and Theoretical Characterization of 4,4 Dimethylazetidin 2 One

Molecular Docking and Ligand-Receptor Interaction Studies for Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 4,4-dimethylazetidin-2-one and its derivatives, these studies are crucial in understanding their interactions with biological targets, primarily penicillin-binding proteins (PBPs) and β-lactamases.

The antibacterial activity of β-lactam antibiotics stems from their ability to inhibit PBPs, which are essential enzymes in bacterial cell wall synthesis. The core of this interaction is the acylation of a serine residue in the active site of the PBP by the β-lactam ring. This process involves a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the β-lactam. This leads to the irreversible opening of the four-membered ring and the formation of a stable covalent acyl-enzyme intermediate, thereby inactivating the enzyme.

Molecular docking simulations of azetidin-2-one (B1220530) derivatives with PBPs reveal key interactions that stabilize the complex. These interactions often include hydrogen bonds between the ligand and amino acid residues in the active site, as well as hydrophobic interactions. The gem-dimethyl group at the C4 position of this compound can influence these interactions by introducing steric bulk, which may affect the binding affinity and orientation within the active site.

Table 1: Key Interactions in Ligand-Receptor Binding of Azetidin-2-one Derivatives

Interaction Type Description Key Residues Often Involved
Covalent Bonding Acylation of the active site serine by the β-lactam ring. Serine
Hydrogen Bonding Stabilization of the ligand in the active site. Aspartic Acid, Glutamic Acid, Threonine
Hydrophobic Interactions Contribution to binding affinity through non-polar interactions. Valine, Leucine, Isoleucine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of this compound. These calculations provide valuable information about molecular orbitals, charge distribution, and reactivity indices.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For azetidin-2-ones, the reactivity of the β-lactam ring is a crucial factor in their biological activity.

The distribution of HOMO and LUMO across the this compound molecule can pinpoint the most probable sites for electrophilic and nucleophilic attack. Typically, in β-lactams, the LUMO is localized around the carbonyl carbon of the lactam ring, making it susceptible to nucleophilic attack, which is consistent with the acylation mechanism of PBPs.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide further insights into the molecule's reactivity.

Table 2: Global Reactivity Descriptors for a Representative Azetidin-2-one

Descriptor Formula Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2 Tendency to attract electrons.
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates higher reactivity.
Electrophilicity Index (ω) ω = χ2 / (2η) Propensity to accept electrons.

Conformational Analysis and Molecular Dynamics Simulations of Azetidin-2-one Derivatives

The conformation of the azetidin-2-one ring is a critical determinant of its biological activity. The four-membered ring is strained and not perfectly planar. Conformational analysis, through computational methods, helps to identify the preferred puckering of the ring and the orientation of its substituents.

For this compound, the presence of the gem-dimethyl group at the C4 position significantly influences the ring's conformation. These bulky groups can introduce steric strain, which may affect the degree of ring puckering and the pyramidalization of the nitrogen atom. The conformation of the β-lactam ring is thought to be related to its susceptibility to hydrolysis by β-lactamases and its efficiency in acylating PBPs.

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of azetidin-2-one derivatives. These simulations track the atomic movements over time, offering insights into the flexibility of the ring system and the conformational changes that can occur upon binding to a biological target. MD simulations can help to understand how the 4,4-dimethyl substitution pattern affects the dynamic behavior of the molecule and its interactions within a protein's active site.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. For azetidin-2-one derivatives, QSAR models are developed to predict their antibacterial potency based on various molecular descriptors.

These descriptors can be categorized as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). In several 2D-QSAR studies on azetidin-2-one derivatives, topological parameters and molecular connectivity indices have been found to be important for their antimicrobial activity. nih.govptfarm.pl

Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to exert a specific biological effect. For β-lactam antibiotics, a typical pharmacophore model would include features such as a hydrogen bond acceptor (the carbonyl oxygen), a hydrogen bond donor (if applicable on a side chain), and hydrophobic regions. These models are instrumental in designing new azetidin-2-one derivatives with potentially enhanced activity.

Table 3: Common Pharmacophoric Features for Azetidin-2-one Derivatives

Feature Description
Hydrogen Bond Acceptor Typically the carbonyl oxygen of the β-lactam ring.
Hydrogen Bond Donor Often present in side chains attached to the ring.
Hydrophobic Group Aromatic or aliphatic substituents that can engage in hydrophobic interactions.
Negative Ionizable Feature A carboxylate group, as seen in many penicillins and cephalosporins.

Theoretical Insights into Photoreaction Mechanisms of Azetidin-2-ones

Theoretical studies provide valuable insights into the photochemical behavior of azetidin-2-ones. Upon absorption of ultraviolet light, these molecules can undergo various photoreactions, including ring-opening and fragmentation. Computational methods can be used to explore the potential energy surfaces of the excited states and to identify the reaction pathways.

The photoreactions of β-lactams are of interest due to their potential applications in photodynamic therapy and for understanding their degradation pathways. Theoretical calculations can help to elucidate the nature of the excited states involved (e.g., singlet or triplet states) and the transition states that connect these excited states to the photoproducts. For this compound, the gem-dimethyl group may influence the photophysical and photochemical properties by altering the electronic structure and steric environment of the molecule.

Advanced Analytical and Spectroscopic Characterization in 4,4 Dimethylazetidin 2 One Research

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopy is indispensable for the unambiguous structural confirmation of 4,4-Dimethylazetidin-2-one, providing evidence beyond basic identification metrics like melting point or elemental analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of this compound. While standard ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are employed for definitive assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two key signals. The six protons of the two methyl groups at the C4 position are chemically equivalent and would appear as a sharp singlet. The two protons of the methylene (B1212753) group (CH₂) at the C3 position are also equivalent and would appear as another singlet. An additional, broader singlet corresponding to the N-H proton would also be present.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum would display four distinct signals, corresponding to the four unique carbon environments in the molecule: the carbonyl carbon (C=O), the quaternary C4 carbon, the C3 methylene carbon, and the equivalent C4-methyl carbons. The chemical shifts provide insight into the electronic environment of each carbon atom.

2D NMR Techniques: To confirm connectivity, advanced experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are utilized.

HSQC would show a correlation between the C3 methylene carbon and its directly attached protons, and another correlation between the methyl carbons and their respective protons.

Nucleus Position Expected Chemical Shift (ppm) Key 2D NMR Correlations (HMBC)
¹HC4-CH₃~1.2-1.5 (Singlet, 6H)C3, C4
¹HC3-CH₂~2.5-3.0 (Singlet, 2H)C2, C4
¹HN-HVariable (Broad Singlet, 1H)C2, C4
¹³CC2 (C=O)~170-175H at C3
¹³CC4~50-60H at C3, H at C4-CH₃
¹³CC3~45-55H at C4-CH₃
¹³CC4-CH₃~25-30H at C3

Note: Predicted chemical shifts are estimates based on typical values for similar functional groups.

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of this compound, while fragmentation analysis provides corroborating structural evidence.

Molecular Formula Confirmation: With a molecular formula of C₅H₉NO, this compound has a calculated monoisotopic mass of 99.06841 Da. nih.gov HRMS techniques, such as Time-of-Flight (TOF) or Orbitrap mass spectrometry, can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the unambiguous confirmation of its elemental composition.

Fragmentation Analysis: In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) undergoes characteristic fragmentation. For this compound, the strained four-membered ring is expected to be the primary site of cleavage. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group is a common pathway for cyclic ketones and amides. researchgate.net This could lead to the loss of carbon monoxide (CO, 28 Da) or ethenone (CH₂=C=O, 42 Da).

Ring-opening: The molecular ion could undergo ring-opening followed by subsequent fragmentation. A characteristic cleavage for beta-lactams involves the breaking of the C2-C3 and N1-C4 bonds, which could lead to the formation of an isobutene radical cation and neutral fragments.

Loss of a methyl group: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would result in a fragment ion at m/z 84.

Ion Formula m/z (Nominal) Possible Origin
[M]⁺˙C₅H₉NO99Molecular Ion
[M-CH₃]⁺C₄H₆NO84Loss of a methyl radical
[M-CO]⁺˙C₄H₉N71Alpha-cleavage, loss of CO
[C₄H₈]⁺˙C₄H₈56Ring cleavage, formation of isobutene
[M-CH₂CO]⁺˙C₃H₇N57Alpha-cleavage, loss of ketene (B1206846)

Note: This table represents plausible fragmentation patterns based on general mass spectrometry principles.

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band is that of the carbonyl group (C=O) in the strained beta-lactam ring. This typically appears at a higher frequency compared to acyclic amides or larger lactam rings. For 2-azetidinone derivatives, this band is characteristically found in the range of 1701-1765 cm⁻¹. nist.goveku.edu Other expected vibrational frequencies include C-H stretching and bending from the methyl and methylene groups, and N-H stretching.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C=O (β-Lactam)Stretch1701 - 1765
N-HStretch3200 - 3400
C-H (sp³)Stretch2850 - 3000
C-H (gem-dimethyl)Bend~1370 and ~1385 (split)
C-NStretch1180 - 1360

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the solid state. While no publicly available crystal structure for this compound itself has been reported, the technique would yield precise bond lengths, bond angles, and the conformation of the azetidinone ring. Based on studies of other beta-lactam structures, the four-membered ring is expected to be nearly planar but with some degree of puckering due to the gem-dimethyl substitution at the C4 position. This technique would be the ultimate arbiter of the molecule's solid-state conformation.

Chromatographic Methods for Purity Assessment and Isolation of Isomers

Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, or isomers.

Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method for purity analysis. A polar capillary column (e.g., a wax or polyethylene (B3416737) glycol phase) would be appropriate for this polar analyte. Coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on purity. When coupled with a Mass Spectrometer (GC-MS), it allows for the identification of any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. Given the compound's polarity, reversed-phase HPLC on a C18 column with a mobile phase of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) would be a standard approach. Detection could be achieved using a UV detector, as the amide chromophore absorbs in the low UV region, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS).

Bioanalytical Techniques for Detection and Quantification in Complex Matrices (e.g., natural product extracts)

Detecting and quantifying this compound in complex biological matrices such as plasma, serum, or natural product extracts requires highly sensitive and selective methods to overcome matrix interference.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis of small molecules, including beta-lactams, in complex matrices. sielc.com The method involves three key steps:

Sample Preparation: To remove proteins and other interfering substances, a sample preparation step like protein precipitation with acetonitrile, liquid-liquid extraction, or solid-phase extraction (SPE) is employed.

Chromatographic Separation: The extract is injected into an HPLC or UHPLC system, typically using a reversed-phase column, to separate the analyte from matrix components.

Tandem Mass Spectrometry Detection: The analyte is ionized (e.g., by electrospray ionization, ESI) and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 100.1) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and sensitivity for quantification even at very low concentrations.

Future Perspectives and Emerging Research Directions for 4,4 Dimethylazetidin 2 One

Rational Design and Synthesis of Novel Azetidin-2-one (B1220530) Scaffolds with Enhanced Efficacy

The development of new therapeutic agents based on the azetidin-2-one core is increasingly driven by rational design principles aimed at enhancing biological activity and specificity. A key strategy involves the synthesis of hybrid molecules, where the β-lactam ring is connected to other biologically active heterocyclic structures. mdpi.com This approach is intended to produce compounds with synergistic or novel pharmacological profiles.

The Staudinger synthesis, a [2+2] cycloaddition reaction between a ketene (B1206846) and an imine, remains a cornerstone for constructing the azetidin-2-one ring and is frequently adapted to create a wide variety of substituted β-lactams. mdpi.comderpharmachemica.comresearchgate.net Modern synthetic efforts focus on achieving high stereoselectivity, as the specific stereochemistry of substituents on the β-lactam ring is often crucial for biological activity. mdpi.comresearchgate.net For instance, methods have been developed for the diastereoselective and enantioselective synthesis of β-lactams, yielding optically active compounds that can interact more specifically with their biological targets. researchgate.net

Researchers are also exploring innovative synthetic routes, including microwave-assisted synthesis, to improve reaction efficiency and yields. derpharmachemica.com The modification of substituents at various positions on the azetidin-2-one ring allows for the fine-tuning of a compound's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This targeted modification is essential for developing drug candidates with improved therapeutic potential for a range of conditions, including cancer, inflammation, and microbial infections. nih.govbepls.com

Table 1: Key Synthetic Strategies for Novel Azetidin-2-one Scaffolds

Synthetic Strategy Description Key Advantages
Staudinger Synthesis A [2+2] cycloaddition between a ketene and an imine to form the β-lactam ring. mdpi.comderpharmachemica.com Highly versatile and widely applicable for creating diverse substitutions.
Hybrid Molecule Synthesis Linking the azetidin-2-one core to other bioactive heterocyclic molecules. mdpi.com Potential for synergistic effects and novel mechanisms of action.
Stereoselective Synthesis Methods that control the specific 3D arrangement of atoms, producing enantiomerically pure compounds. researchgate.net Enhanced target specificity and potentially reduced off-target effects.

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate chemical reactions. derpharmachemica.com | Faster reaction times, often with higher yields and purer products. |

Identification of Underexplored Biological Targets for 4,4-Dimethylazetidin-2-one Derivatives

While the primary historical targets of β-lactam antibiotics are penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, current research is actively seeking to identify novel biological targets for azetidin-2-one derivatives. nih.govnih.gov This expansion is driven by the need to overcome antibiotic resistance and to apply the therapeutic potential of the β-lactam scaffold to other diseases. nih.gov

One promising area is the targeting of enzymes beyond the classical PBPs. nih.gov For example, in Mycobacterium tuberculosis, the β-lactam antibiotic meropenem has been shown to inhibit a much broader range of enzymes than previously understood, including L,D-transpeptidases (Ldts) and other functionally distinct enzymes, suggesting a polypharmacological mechanism of action. biorxiv.orgbiorxiv.org This discovery opens the door for designing azetidin-2-one derivatives that are effective against pathogens with non-traditional cell wall structures or resistance mechanisms.

Chemical proteomics strategies, such as activity-based protein profiling (ABPP), are powerful tools for identifying novel β-lactam binding enzymes in vivo. nih.gov These methods have successfully labeled PBP-unrelated enzymes, revealing new potential targets for therapeutic intervention. nih.gov Beyond infectious diseases, azetidin-2-one derivatives have shown potential as cholesterol absorption inhibitors and central nervous system (CNS) modulating agents, indicating that their derivatives can interact with a diverse range of mammalian proteins. globalresearchonline.net

Table 2: Emerging and Underexplored Targets for Azetidin-2-one Derivatives

Target Class Specific Examples Therapeutic Area
Non-Classical Bacterial Enzymes L,D-transpeptidases (Ldts), other cell wall biosynthetic enzymes. nih.govbiorxiv.org Infectious Diseases (especially Tuberculosis)
Virulence Factors Enzymes important for bacterial resistance and pathogenicity. nih.gov Infectious Diseases
Mammalian Enzymes Cholesterol absorption-related proteins. globalresearchonline.net Cardiovascular Disease

| Central Nervous System Targets | Receptors and enzymes in the CNS. globalresearchonline.net | Neurology |

Integration of Artificial Intelligence and Machine Learning in Azetidin-2-one Drug Discovery

In the context of azetidin-2-one discovery, AI can be employed to:

Identify and Validate Targets: AI algorithms can sift through biological data to identify novel protein targets for which azetidin-2-one derivatives might be effective. nih.gov

De Novo Drug Design: Generative AI models can design novel azetidin-2-one scaffolds with desired physicochemical and pharmacological properties, exploring a much larger chemical space than is possible with traditional methods alone. astrazeneca.com

Predict ADMET Properties: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of virtual compounds. nih.gov This allows researchers to prioritize the synthesis of molecules with a higher probability of success in later developmental stages.

Optimize Synthetic Routes: AI can also assist in planning more efficient synthetic pathways for complex molecules, which is particularly relevant for the often-challenging synthesis of substituted β-lactams.

Addressing Challenges in the Scalable Synthesis and Development of Azetidin-2-one-Based Therapeutics

A major hurdle in the translation of promising azetidin-2-one derivatives from the laboratory to the clinic is the development of scalable and cost-effective synthetic methods. nih.govacs.org The construction of the strained four-membered β-lactam ring can be challenging, often requiring specific reagents and controlled reaction conditions to achieve good yields and high purity. researchgate.net

Key challenges in scalable synthesis include:

Stereochemical Control: Achieving consistent and high stereoselectivity on a large scale can be difficult. As biological activity is often dependent on a specific isomer, robust methods for controlling stereochemistry are essential. mdpi.com

Purification: Chromatographic purification, which is common in laboratory-scale synthesis, is often impractical and expensive for large-scale industrial production. nih.gov Therefore, developing synthetic routes that yield highly pure products with minimal need for chromatography is a critical goal. acs.org

Cost of Goods: The starting materials and reagents used in multi-step syntheses can be expensive, contributing to a high cost of the final active pharmaceutical ingredient (API). Research into using cheaper, more readily available starting materials is ongoing. nih.gov

To address these challenges, chemists are focusing on developing more efficient synthetic processes, such as one-pot reactions that minimize intermediate isolation steps and the use of more sustainable and economical reagents. researchgate.net Demonstrating that a synthetic method is effective on a gram-scale is an important step in proving its applicability to a medicinal chemistry program and its potential for future large-scale production. nih.govacs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.